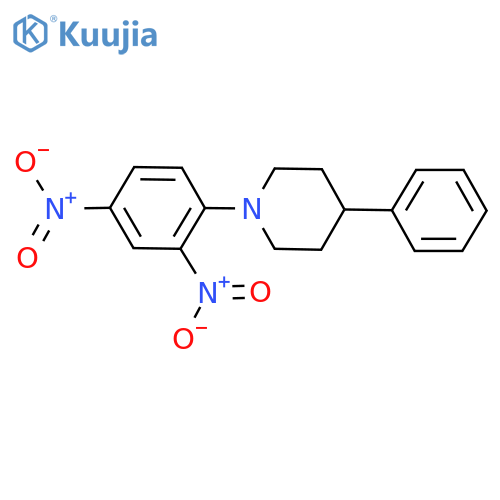Cas no 866150-81-4 (1-(2,4-dinitrophenyl)-4-phenylpiperidine)

1-(2,4-dinitrophenyl)-4-phenylpiperidine 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-dinitrophenyl)-4-phenylpiperidine
-
- インチ: 1S/C17H17N3O4/c21-19(22)15-6-7-16(17(12-15)20(23)24)18-10-8-14(9-11-18)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2
- InChIKey: HFDHJBJMACUQKU-UHFFFAOYSA-N
- SMILES: C1(C=C(C=CC=1N1CCC(C2C=CC=CC=2)CC1)[N+](=O)[O-])[N+](=O)[O-]
1-(2,4-dinitrophenyl)-4-phenylpiperidine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D167485-50mg |
1-(2,4-Dinitrophenyl)-4-phenylpiperidine |
866150-81-4 | 50mg |
$ 380.00 | 2022-06-05 | ||
| TRC | D167485-25mg |
1-(2,4-Dinitrophenyl)-4-phenylpiperidine |
866150-81-4 | 25mg |
$ 230.00 | 2022-06-05 | ||
| Key Organics Ltd | MS-0281-10MG |
1-(2,4-dinitrophenyl)-4-phenylpiperidine |
866150-81-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | MS-0281-5MG |
1-(2,4-dinitrophenyl)-4-phenylpiperidine |
866150-81-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| A2B Chem LLC | AI77387-1mg |
1-(2,4-dinitrophenyl)-4-phenylpiperidine |
866150-81-4 | >90% | 1mg |
$189.00 | 2024-04-19 | |
| Key Organics Ltd | MS-0281-0.5G |
1-(2,4-dinitrophenyl)-4-phenylpiperidine |
866150-81-4 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | MS-0281-20MG |
1-(2,4-dinitrophenyl)-4-phenylpiperidine |
866150-81-4 | >90% | 20mg |
£76.00 | 2023-04-20 | |
| A2B Chem LLC | AI77387-10mg |
1-(2,4-dinitrophenyl)-4-phenylpiperidine |
866150-81-4 | >90% | 10mg |
$220.00 | 2024-04-19 | |
| A2B Chem LLC | AI77387-500mg |
1-(2,4-dinitrophenyl)-4-phenylpiperidine |
866150-81-4 | >90% | 500mg |
$598.00 | 2024-04-19 | |
| Key Organics Ltd | MS-0281-1MG |
1-(2,4-dinitrophenyl)-4-phenylpiperidine |
866150-81-4 | >90% | 1mg |
£37.00 | 2025-02-09 |
1-(2,4-dinitrophenyl)-4-phenylpiperidine 関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
1-(2,4-dinitrophenyl)-4-phenylpiperidineに関する追加情報
Introduction to 1-(2,4-dinitrophenyl)-4-phenylpiperidine (CAS No. 866150-81-4)
1-(2,4-dinitrophenyl)-4-phenylpiperidine, also known by its CAS number 866150-81-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring substituted with a 2,4-dinitrophenyl group and a phenyl group. These structural elements contribute to its potential biological activities and make it an intriguing candidate for various applications in drug discovery and development.
The molecular formula of 1-(2,4-dinitrophenyl)-4-phenylpiperidine is C17H17N3O4, and its molecular weight is approximately 323.33 g/mol. The compound's chemical structure can be visualized as a piperidine ring with a 2,4-dinitrophenyl substituent at the 1-position and a phenyl substituent at the 4-position. This arrangement of functional groups imparts specific chemical properties that are crucial for its biological interactions.
In recent years, the study of 1-(2,4-dinitrophenyl)-4-phenylpiperidine has been driven by its potential as a lead compound in the development of novel therapeutic agents. Research has focused on its pharmacological properties, including its ability to modulate various biological targets such as receptors, enzymes, and ion channels. For instance, studies have shown that this compound exhibits potent activity against certain types of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
The biological activity of 1-(2,4-dinitrophenyl)-4-phenylpiperidine has been explored in both in vitro and in vivo models. In vitro studies using cell lines have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective cytotoxicity is a highly desirable property for anticancer drugs, as it can minimize side effects associated with traditional chemotherapy.
In addition to its anticancer potential, 1-(2,4-dinitrophenyl)-4-phenylpiperidine has also been investigated for its neuroprotective effects. Preclinical studies have shown that the compound can protect neurons from oxidative stress and inflammation, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that 1-(2,4-dinitrophenyl)-4-phenylpiperidine could be further developed as a neuroprotective agent.
The pharmacokinetic properties of 1-(2,4-dinitrophenyl)-4-phenylpiperidine have also been studied to understand its behavior in biological systems. Research has shown that the compound has good oral bioavailability and can cross the blood-brain barrier, making it suitable for systemic administration. However, further optimization may be necessary to improve its metabolic stability and reduce potential side effects.
The safety profile of 1-(2,4-dinitrophenyl)-4-phenylpiperidine is another critical aspect of its development as a therapeutic agent. Preclinical toxicity studies have indicated that the compound is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments will be required to ensure its long-term safety and efficacy in human patients.
In conclusion, 1-(2,4-dinitrophenyl)-4-phenylpiperidine (CAS No. 866150-81-4) represents a promising lead compound with diverse biological activities. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development in various therapeutic areas. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications.
866150-81-4 (1-(2,4-dinitrophenyl)-4-phenylpiperidine) Related Products
- 926246-96-0(N-(3-Fluoro-4-methylphenyl)-2-hydroxyacetamide)
- 36681-58-0(Kynuramine dihydrochloride)
- 1161776-13-1(1-(2-Bromothiazol-5-yl)ethanone)
- 29743-09-7(p-Butoxybenzylidene p-Butylaniline)
- 518048-05-0(Raltegravir)
- 2171667-20-0(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid)
- 1172362-33-2(1-(4-bromo-2,6-dichloro-phenyl)sulfonylpiperazine;hydrochloride)
- 2031258-98-5(8-oxa-11-azatricyclo4.3.3.0,1,6dodecane hydrochloride)
- 887496-24-4(4-2-(trifluoromethoxy)phenyl-1H-imidazole)
- 72447-43-9(Ammonium Dodecanedioate Dibasic)




